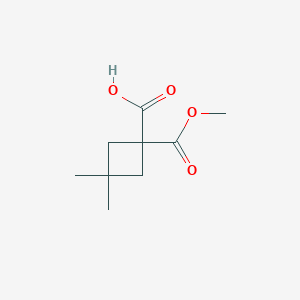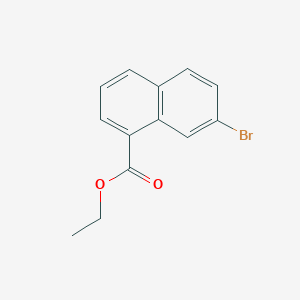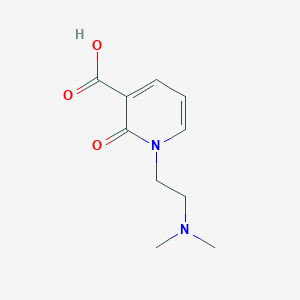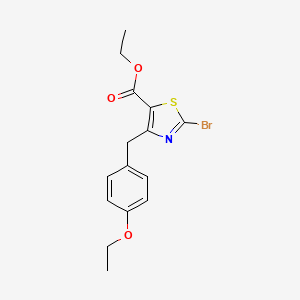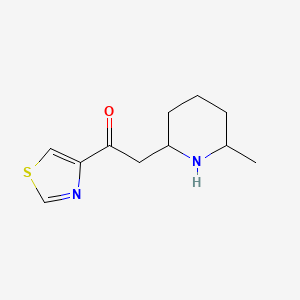
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a complex organic compound that features a piperidine ring substituted with a methyl group and a thiazole ring
准备方法
The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a particular biochemical pathway or its interaction with cellular components .
相似化合物的比较
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanol:
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanamine: The presence of an amine group in this compound may result in different biological activity and interactions with molecular targets.
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanoic acid: This compound contains a carboxylic acid group, which can influence its solubility and reactivity.
属性
分子式 |
C11H16N2OS |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
2-(6-methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-2-4-9(13-8)5-11(14)10-6-15-7-12-10/h6-9,13H,2-5H2,1H3 |
InChI 键 |
KBLISXNUOGQLDC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1)CC(=O)C2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


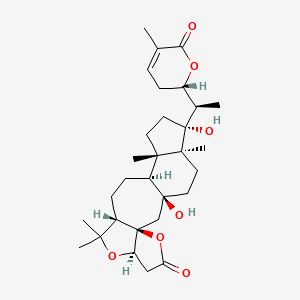

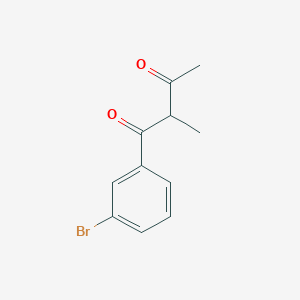
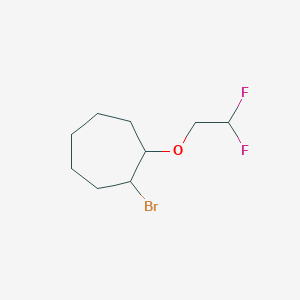
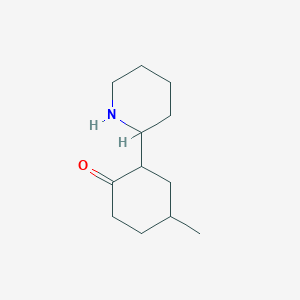

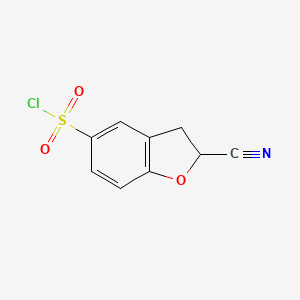
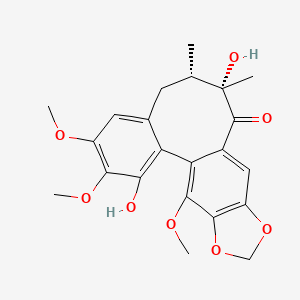
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
